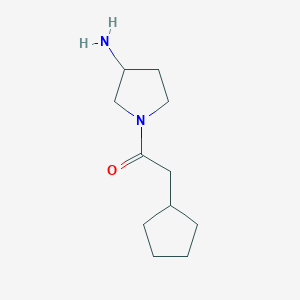

1-(3-Aminopyrrolidin-1-yl)-2-cyclopentylethan-1-one

Overview

Description

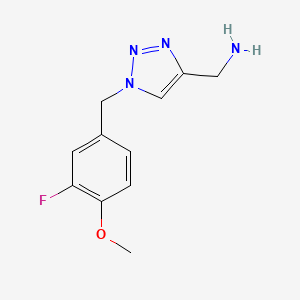

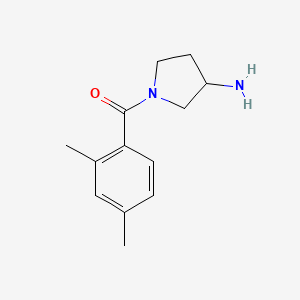

The compound “1-(3-Aminopyrrolidin-1-yl)-2-cyclopentylethan-1-one” contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a cyclopentyl group, which is a cycloalkane ring with five carbon atoms . The presence of an amino group (NH2) attached to the pyrrolidine ring and a ketone functional group (C=O) in the structure suggests that this compound could exhibit properties common to amines and ketones .

Molecular Structure Analysis

The pyrrolidine ring in the molecule is a saturated heterocycle, which means it contains single bonds and has a non-planar three-dimensional structure due to the sp3 hybridization of its atoms . The presence of the amino group could contribute to the stereochemistry of the molecule .Chemical Reactions Analysis

The reactivity of this compound could be influenced by the presence of the amino and ketone functional groups. The amino group can participate in various reactions such as acylation, alkylation, and condensation, while the ketone group can undergo reactions like nucleophilic addition and reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar amino and ketone groups could enhance its solubility in polar solvents .Scientific Research Applications

Asymmetric Synthesis and Antibacterial Properties

- Asymmetric Synthesis : The asymmetric synthesis of enantiomers of quinolonecarboxylic acid derivatives, which are potent antibacterial agents, demonstrates the importance of stereochemistry in medicinal chemistry. The S-(+) enantiomer was found to be more active against both aerobic and anaerobic bacteria, indicating the potential for optimizing antibacterial activity through stereochemical modifications (Rosen et al., 1988).

Chemical Transformations of Pyrrolidinones

- Chemical Transformations : Research on 3-aminopyrrolidin-2-ones explores the reactivity of these compounds, leading to the formation of azomethines and their reduction products, illustrating the chemical versatility of pyrrolidine derivatives in synthesizing a variety of biologically active molecules (Kostyuchenko et al., 2009).

Applications in Organocatalysis

- Organocatalysis : The use of homochiral methyl 4-aminopyrrolidine-2-carboxylates as catalysts for asymmetric Michael additions highlights the role of pyrrolidine derivatives in organocatalysis, offering a pathway to modulate asymmetric chemical reactions (Ruiz-Olalla et al., 2015).

Protection against Hydrolysis

- Hydrolysis Protection : The aggregation of lithium amide with lithium halides to protect against hydrolysis showcases the chemical stability enhancements achievable with pyrrolidine derivatives, which could be beneficial in synthetic chemistry and material science (Gimbert et al., 2017).

Antibacterial Activity of Pyridonecarboxylic Acids

- Antibacterial Activity : The synthesis of pyridonecarboxylic acids with aminopyrrolidinyl substituents and their potent antibacterial activity against various pathogens, including comparisons with existing antibiotics, underscore the potential of pyrrolidine derivatives in developing new antibacterial therapies (Egawa et al., 1984).

Mechanism of Action

Pyrrolidine derivatives have been reported to have various biological activities, and their effects can vary depending on the specific functional groups attached to the pyrrolidine ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(3-aminopyrrolidin-1-yl)-2-cyclopentylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c12-10-5-6-13(8-10)11(14)7-9-3-1-2-4-9/h9-10H,1-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWJTIADMDEYPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)N2CCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-aminopyrrolidin-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B1468085.png)

![{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468088.png)

![[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468089.png)

![1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468090.png)

![1-[4-(Dimethylamino)benzoyl]pyrrolidin-3-amine](/img/structure/B1468093.png)

![[1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468100.png)